molecular formula C20H22N2O B12184796 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide

1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide

Cat. No.: B12184796
M. Wt: 306.4 g/mol
InChI Key: MMFTWFMPDHAZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a strained azetidine (four-membered) ring core substituted with a diphenylmethyl group at position 1 and an allyl (prop-2-en-1-yl) carboxamide moiety at position 2.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-benzhydryl-N-prop-2-enylazetidine-3-carboxamide

InChI

InChI=1S/C20H22N2O/c1-2-13-21-20(23)18-14-22(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2-12,18-19H,1,13-15H2,(H,21,23)

InChI Key

MMFTWFMPDHAZJT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Prop-2-en-1-yl Group: This can be done using alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues from Triarylmethane Derivatives ()

A series of triarylmethane-derived compounds (e.g., T94, T95, T109) share the diphenylmethyl scaffold but differ in substituents and heterocyclic systems. Key comparisons include:

Compound ID Core Structure Substituents/Functional Groups Melting Point (°C) Key Properties/Applications
T94 Imidazoleamine 3-aminopropyl chain 89 Potential ligand or bioactive agent
T95 Propionitrile 3-aminopropionitrile 140 High thermal stability
T109 Aniline Unsubstituted phenyl ring 131.4 (ethanol) Simplicity in synthesis
Target Compound Azetidine Allyl carboxamide N/A Conformational rigidity from ring
  • The allyl carboxamide group distinguishes it from T94–T109, which feature amines, nitriles, or aromatic substituents. This group may influence hydrogen-bonding capacity or metal coordination (cf. ).

N-(Prop-2-en-1-yl) Derivatives in Bioactive Contexts (–7)

  • Antifungal Coordination Compounds () : Metal complexes (Fe, Co, Ni, Zn) with a ligand containing N-(prop-2-en-1-yl)hydrazinecarbothioamide demonstrated antifungal activity. The allyl group here facilitates metal coordination, suggesting the target compound’s allyl moiety could similarly participate in coordination chemistry.
  • Angiotensin II Receptor Antagonists () : Thiazole derivatives with 3-(prop-2-en-1-yl) groups showed high affinity for angiotensin receptors. Hydrobromide salts (e.g., compound 3(5)) exhibited antihypertensive effects comparable to valsartan. The allyl group in these compounds likely enhances conformational flexibility, optimizing receptor binding—a property that may extend to the target compound’s azetidine-carboxamide system.

Physicochemical and Functional Comparisons

Melting Points and Stability

Compounds with diphenylmethyl groups () exhibit melting points ranging from 89°C (T94) to 166.7°C (T105). The target compound’s melting point is unspecified, but the azetidine ring’s strain may reduce crystallinity compared to bulkier heterocycles like benzothiazole (T103, 156.3°C).

Functional Group Contributions

  • Allyl Group : Present in the target compound and –7 derivatives. In bioactive contexts (), this group contributes to ligand-receptor interactions, suggesting similar roles in the target molecule.
  • Azetidine vs. Other Heterocycles : The four-membered ring offers rigidity but may limit solubility compared to five-membered rings (e.g., thiazole in ).

Biological Activity

1-(Diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The diphenylmethyl and prop-2-en-1-yl substituents contribute to its unique chemical behavior.

PropertyValue
Molecular FormulaC19H22N2O
Molecular Weight294.39 g/mol
IUPAC Name1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide

Research indicates that compounds similar to 1-(diphenylmethyl)-N-(prop-2-en-1-yl)azetidine-3-carboxamide may act through various pathways, including inhibition of specific enzymes and modulation of receptor activity. For instance, azetidine derivatives have been studied for their ability to inhibit the STAT3 signaling pathway, which is implicated in cancer progression.

Pharmacological Studies

In vitro studies have demonstrated that azetidine derivatives can disrupt STAT3 DNA-binding activity, indicating potential anti-cancer properties. For example, a related azetidine compound showed sub-micromolar potency in disrupting STAT3 activity in human breast cancer cells (IC50 values around 6.8 µM) but exhibited weak cellular activity due to poor membrane permeability caused by polar functional groups .

Case Study 1: STAT3 Inhibition

A study focused on a series of azetidine derivatives highlighted their effectiveness in inhibiting STAT3. The most potent compounds exhibited IC50 values in the low micromolar range when tested against breast cancer cell lines . These findings suggest that modifications to the azetidine structure can significantly enhance biological activity.

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects on α-amylase, revealing that certain derivatives demonstrated competitive inhibition with IC50 values comparable to established inhibitors like acarbose . This suggests potential applications in managing diabetes through carbohydrate metabolism modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.